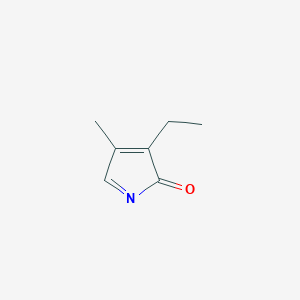
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methoxylation: Addition of a methoxy group to the pyridine ring.
Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions.
Amination: Introduction of amino groups at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism by which Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2,4-diamino-: A simpler analog with similar core structure.
Pyridine, 5-bromo-6-methoxy-3-methyl-: A related compound with different functional groups.
Uniqueness
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
| 65873-68-9 | |
Molekularformel |
C11H12BrN5O |
Molekulargewicht |
310.15 g/mol |
IUPAC-Name |
5-[(5-bromo-6-methoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12BrN5O/c1-18-10-8(12)3-6(4-15-10)2-7-5-16-11(14)17-9(7)13/h3-5H,2H2,1H3,(H4,13,14,16,17) |
InChI-Schlüssel |
BBOYXBOSPLEQDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)CC2=CN=C(N=C2N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)

